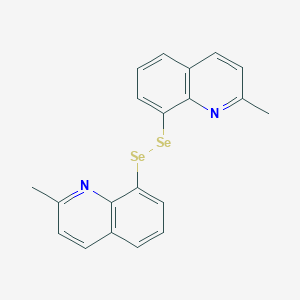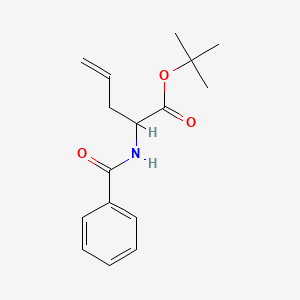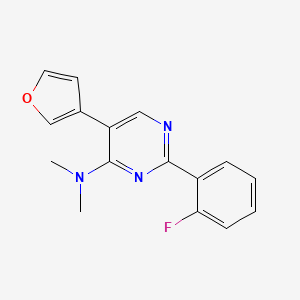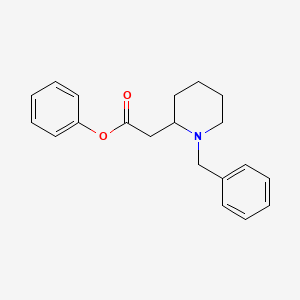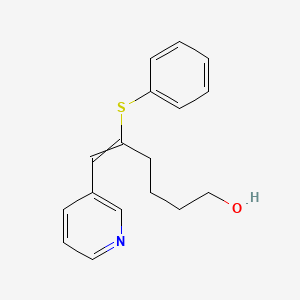
5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL is an organic compound that features a phenylsulfanyl group and a pyridinyl group attached to a hexenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL typically involves multi-step organic reactions. One possible route could be:
Formation of the Hexenol Backbone: Starting with a suitable hexenol precursor, such as 5-hexen-1-ol, which can be synthesized via hydroboration-oxidation of 1-hexene.
Introduction of the Phenylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a phenylsulfanyl halide reacts with the hexenol backbone.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki coupling, using a pyridinyl boronic acid and a halogenated hexenol intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form a saturated hexanol derivative.
Substitution: The phenylsulfanyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 gas and a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-one.
Reduction: Formation of 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hexanol.
Substitution: Formation of derivatives with different functional groups replacing the phenylsulfanyl group.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The phenylsulfanyl and pyridinyl groups could play a role in binding to molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-(Phenylsulfanyl)hex-5-EN-1-OL: Lacks the pyridinyl group, which may affect its reactivity and applications.
6-(Pyridin-3-YL)hex-5-EN-1-OL: Lacks the phenylsulfanyl group, which may influence its chemical properties and biological activity.
Uniqueness
5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL is unique due to the presence of both the phenylsulfanyl and pyridinyl groups, which can confer distinct chemical and biological properties. This dual functionality may enhance its utility in various applications compared to similar compounds.
Properties
CAS No. |
830320-24-6 |
|---|---|
Molecular Formula |
C17H19NOS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
5-phenylsulfanyl-6-pyridin-3-ylhex-5-en-1-ol |
InChI |
InChI=1S/C17H19NOS/c19-12-5-4-10-17(13-15-7-6-11-18-14-15)20-16-8-2-1-3-9-16/h1-3,6-9,11,13-14,19H,4-5,10,12H2 |
InChI Key |
JJBUIUVHEHHSMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=CC2=CN=CC=C2)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


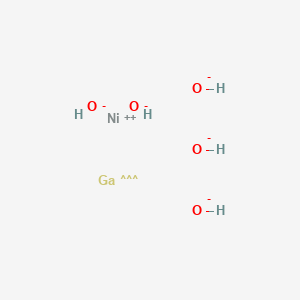
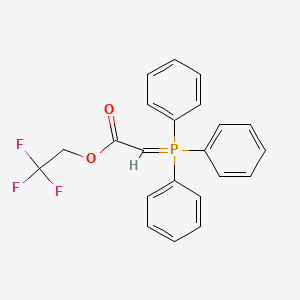
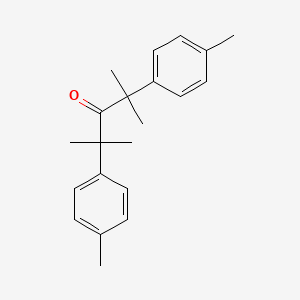
![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
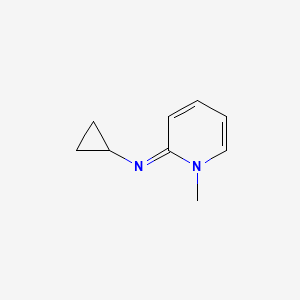
![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
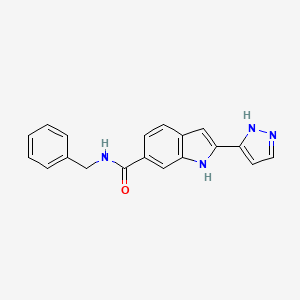
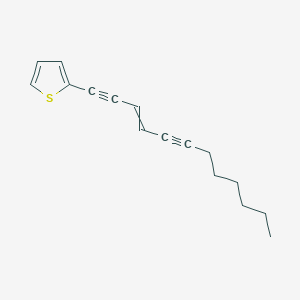

![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)
